Quinine hydrochloride hydrate
Overview
Description
Quinine hydrochloride hydrate is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is still relevant today for treating severe and cerebral malaria. This compound is also known for its bitter taste and is used in tonic water and other beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of quinine hydrochloride hydrate involves dissolving quinine in a solvent such as 1-propyl alcohol and adding concentrated hydrochloric acid. The mixture is stirred and then subjected to reduced pressure to recover the solvent. The resulting solid is dissolved in acetone and crystallized to obtain quinine hydrochloride .
Industrial Production Methods
Industrial production of this compound often involves the use of lipid matrices and nanotechnology to improve its bioavailability and reduce gastrointestinal side effects. For example, quinine hydrochloride nanosuspension can be prepared using solidified reverse micellar solutions comprising phospholipids and lipids, stabilized with surfactants .
Chemical Reactions Analysis
Types of Reactions
Quinine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the methoxy and vinyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinine derivatives.
Scientific Research Applications
Quinine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on muscle membrane and sodium channels.
Medicine: Primarily used to treat malaria and babesiosis. .
Industry: Used in the production of tonic water and other beverages for its bitter taste.
Mechanism of Action
The exact mechanism of action of quinine hydrochloride hydrate is not entirely understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin. This interference is toxic to the parasite and helps in treating malaria. Quinine also affects muscle membrane and sodium channels, making it useful in treating certain muscular disorders .
Comparison with Similar Compounds
Similar Compounds
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Chloroquine: Another antimalarial drug, but with a different mechanism of action.
Mefloquine: Similar to quinine but used for prophylaxis and treatment of malaria
Uniqueness
Quinine hydrochloride hydrate is unique due to its long history of use and its slow development of resistance compared to other antimalarials. Its ability to treat severe and cerebral malaria, as well as its applications in treating muscular disorders, sets it apart from similar compounds .
Properties
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14?,19-,20+;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQKYZPYCSTMEI-WGGWNXAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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